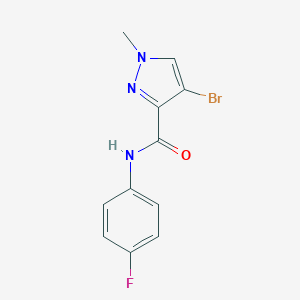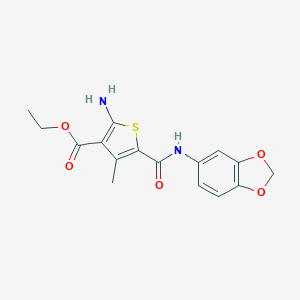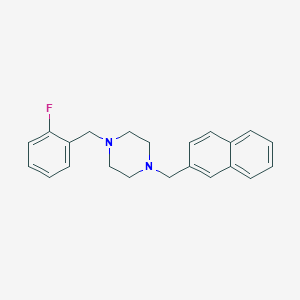
4-bromo-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BFF-119 and is known for its ability to selectively inhibit the activity of a specific protein within the body. In
作用機序
The mechanism of action of BFF-119 involves its ability to selectively inhibit the activity of CDK7. This protein is a key regulator of the cell cycle and is involved in the transcription of genes that are critical for cell growth and proliferation. By inhibiting the activity of CDK7, BFF-119 can prevent the transcription of these genes, leading to a reduction in cell growth and proliferation.
Biochemical and Physiological Effects
BFF-119 has several biochemical and physiological effects that are relevant to its potential applications in scientific research. One of the most significant effects is its ability to selectively inhibit the activity of CDK7, which can lead to a reduction in cell growth and proliferation. Additionally, BFF-119 has been shown to have a relatively low toxicity profile, making it an attractive candidate for further research.
実験室実験の利点と制限
BFF-119 has several advantages for use in lab experiments. One of the most significant advantages is its selectivity for CDK7, which allows researchers to study the effects of inhibiting this specific protein without affecting other cellular processes. Additionally, BFF-119 has a relatively low toxicity profile, making it a safer alternative to other compounds that may have more significant side effects.
However, there are also some limitations to using BFF-119 in lab experiments. One of the most significant limitations is the complexity of its synthesis, which can make it difficult and expensive to produce in large quantities. Additionally, the selectivity of BFF-119 for CDK7 may limit its applicability in certain experimental settings where other proteins may also be involved.
将来の方向性
There are several future directions for research on BFF-119. One of the most promising areas of research is in the development of new therapeutic agents for cancer treatment. BFF-119 has shown significant promise in preclinical studies, and further research is needed to determine its potential as a clinical therapeutic agent.
Additionally, there is potential for BFF-119 to be used in other areas of scientific research. For example, it may be useful in the study of other cellular processes that are regulated by CDK7, or in the development of new drugs that target this protein. Further research is needed to explore these potential applications and to determine the full scope of BFF-119's scientific research potential.
Conclusion
In conclusion, BFF-119 is a chemical compound that has significant potential for use in scientific research. Its ability to selectively inhibit the activity of CDK7 makes it an attractive candidate for further study, particularly in the field of cancer research. While there are some limitations to its use in lab experiments, the potential benefits of BFF-119 make it an exciting area of research for the future.
合成法
The synthesis of BFF-119 is a complex process that involves several steps. The first step involves the synthesis of a key intermediate compound, which is then subjected to a series of reactions to produce the final product. The synthesis of BFF-119 is typically carried out using standard organic chemistry techniques, and the purity of the final compound is carefully monitored to ensure that it meets the required standards for scientific research.
科学的研究の応用
BFF-119 has several potential applications in scientific research. One of the most promising applications is in the field of cancer research, where it has been shown to selectively inhibit the activity of a specific protein that is involved in the growth and proliferation of cancer cells. This protein, known as CDK7, is a key target for cancer therapy, and BFF-119 has shown significant promise as a potential therapeutic agent.
特性
分子式 |
C11H9BrFN3O |
|---|---|
分子量 |
298.11 g/mol |
IUPAC名 |
4-bromo-N-(4-fluorophenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H9BrFN3O/c1-16-6-9(12)10(15-16)11(17)14-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,17) |
InChIキー |
BIZFLZARLUZQME-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)F)Br |
正規SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}azepane](/img/structure/B214154.png)
![4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214156.png)
![methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate](/img/structure/B214158.png)
![2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B214159.png)
![11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B214160.png)

![{1,5-Bisnitro-6-methyl-3-azabicyclo[3.3.1]non-6-en-3-yl}acetic acid](/img/structure/B214166.png)
![(2E)-3-(furan-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B214169.png)
![Methyl 4-(aminocarbonyl)-5-[(3,4-dichlorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B214170.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B214172.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B214176.png)
![1-(2-Fluoro-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-5-ylmethyl)-piperazine](/img/structure/B214177.png)

![2-Tert-butyl 4-ethyl 5-[(cyclopropylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B214179.png)